Thorium oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

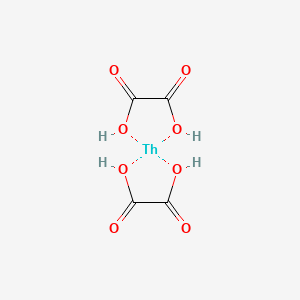

Thorium oxalate is a useful research compound. Its molecular formula is C4H4O8Th and its molecular weight is 412.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112248. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Nuclear Fuel Technology

1.1 Hydrothermal Conversion to Thorium Dioxide

One of the primary applications of thorium oxalate is its conversion to thorium dioxide (ThO2) through hydrothermal processes. This conversion is significant for developing advanced nuclear fuels. ThO2 exhibits several advantages over uranium dioxide (UO2), including higher thermal conductivity and a greater melting point, making it a desirable alternative for nuclear reactors. The hydrothermal treatment allows for controlled crystallization, leading to high-purity ThO2 with minimal impurities .

Case Study: Hydrothermal Conversion Parameters

A study investigated the hydrothermal conversion of this compound at various temperatures and pH levels. The results indicated that optimal conditions for producing high-quality ThO2 involved maintaining a temperature above 220°C and adjusting pH values above 1. The residual carbon content in the resulting ThO2 was found to be around 0.36 wt.% .

| Parameter | Optimal Value |

|---|---|

| Temperature | > 220°C |

| pH | > 1 |

| Residual Carbon | ~0.36 wt.% |

Environmental Remediation

2.1 Co-precipitation of Heavy Metals

This compound has been studied for its ability to co-precipitate heavy metals such as plutonium and americium from aqueous solutions. This application is crucial in environmental remediation efforts, particularly in nuclear waste management. The co-precipitation process utilizes this compound's high affinity for these actinides, effectively removing them from contaminated water sources .

Case Study: Heavy Metal Removal Efficiency

A technical report detailed the effectiveness of this compound in removing plutonium and americium from supernatants generated during plutonium processing. The study demonstrated that this compound could selectively precipitate these heavy metals with high efficiency, indicating its potential utility in nuclear waste treatment facilities .

Analytical Chemistry

3.1 Solubility Studies

This compound's solubility characteristics have been extensively studied to understand its behavior in various chemical environments. These studies are essential for developing analytical methods for detecting thorium and other actinides in environmental samples .

Case Study: Solubility Measurement Techniques

Research conducted at the Savannah River Laboratory measured the solubility of this compound across different concentrations of oxalic acid and nitric acid. The findings revealed distinct morphological differences between oxalate-lean and oxalate-rich precipitates, providing insights into precipitation theories applicable to actinide chemistry .

| Concentration Range (M) | Morphological Characteristics |

|---|---|

| 0.001 - 10 | Variations in particle size and shape |

属性

CAS 编号 |

2040-52-0 |

|---|---|

分子式 |

C4H4O8Th |

分子量 |

412.11 g/mol |

IUPAC 名称 |

oxalic acid;thorium |

InChI |

InChI=1S/2C2H2O4.Th/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6); |

InChI 键 |

MVVXFNGAKVVFBW-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Th] |

规范 SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Th] |

Key on ui other cas no. |

2040-52-0 |

Pictograms |

Health Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。